1-Cyclopentene-1-carboxaldehyde, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carboxaldehyde, 5-methyl- is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentene, featuring a carboxaldehyde group and a methyl substituent
Preparation Methods
The synthesis of 1-Cyclopentene-1-carboxaldehyde, 5-methyl- can be achieved through several routes. One common method involves the reaction of cyclopentadiene with formaldehyde in the presence of a catalyst to form the corresponding cyclopentene derivative. This reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of advanced catalytic systems and continuous flow reactors to optimize the efficiency and scalability of the synthesis process. These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
1-Cyclopentene-1-carboxaldehyde, 5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Cyclopentene-1-carboxaldehyde, 5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and related compounds.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents that incorporate the cyclopentene scaffold.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its distinct chemical properties
Mechanism of Action
The mechanism by which 1-Cyclopentene-1-carboxaldehyde, 5-methyl- exerts its effects involves interactions with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. This reactivity is central to its role in chemical synthesis and biological studies .
Comparison with Similar Compounds
1-Cyclopentene-1-carboxaldehyde, 5-methyl- can be compared with other similar compounds, such as:
5-Ethylcyclopent-1-enecarboxaldehyde: This compound has an ethyl group instead of a methyl group, leading to differences in reactivity and applications.
Methyl 1-cyclopentene-1-carboxylate: This ester derivative has different chemical properties and uses, particularly in the synthesis of azulene derivatives.
Properties
CAS No. |
22628-96-2 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
5-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(6)5-8/h4-6H,2-3H2,1H3 |
InChI Key |
AXYQVSMERIHUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.